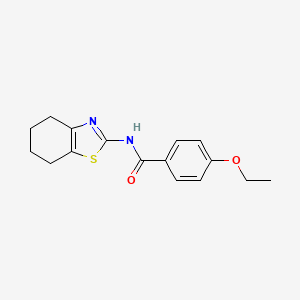

4-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Description

4-Ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a chemical compound characterized by its unique structure, which includes an ethoxy group attached to a benzamide moiety and a benzothiazole ring system

Properties

IUPAC Name |

4-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-2-20-12-9-7-11(8-10-12)15(19)18-16-17-13-5-3-4-6-14(13)21-16/h7-10H,2-6H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDNHWOSRQDECU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole ring system can be synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

Introduction of the Ethoxy Group: The ethoxy group is introduced via an ethoxylation reaction, where an ethyl alcohol derivative reacts with the benzothiazole core.

Coupling with Benzamide: The final step involves the coupling of the ethoxy-substituted benzothiazole with benzamide under suitable reaction conditions, often using coupling agents like carbodiimides.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out with suitable nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

Reduction: Lithium aluminum hydride, anhydrous ether.

Substitution: Nucleophiles like sodium methoxide, polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazoles or benzamides.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. It is being explored as a lead compound in drug discovery due to its structural characteristics that may interact with biological targets.

- Antimicrobial Activity: Preliminary studies have indicated that 4-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exhibits antimicrobial properties against various pathogens. This makes it a candidate for developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects: Research has suggested that this compound may inhibit specific inflammatory pathways, potentially leading to new treatments for inflammatory diseases.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.

- Reagent in Reactions: The compound can participate in various chemical reactions such as nucleophilic substitutions and cyclization reactions. Its unique structure allows chemists to explore new synthetic routes to create derivatives with enhanced properties.

Biological Studies

The compound's interaction with biological systems has been a focal point of research.

- Enzyme Inhibition: Studies have shown that it can inhibit certain enzymes involved in metabolic pathways. This property is crucial for developing drugs targeting specific diseases.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus strains. |

| Study B | Anti-inflammatory Mechanism | Showed reduced levels of pro-inflammatory cytokines in vitro. |

| Study C | Synthetic Applications | Successfully used in the synthesis of novel benzothiazole derivatives with improved biological activity. |

Mechanism of Action

The mechanism by which 4-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: Similar structure but lacks the ethoxy group.

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide: Similar structure but with a propyl group instead of an ethoxy group.

Uniqueness: 4-Ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide stands out due to its ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Biological Activity

4-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies that illustrate its efficacy in various applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxybenzoic acid with 4,5,6,7-tetrahydro-1,3-benzothiazole derivatives. The process can be optimized for yield and purity through various organic synthesis techniques including recrystallization and chromatography.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against a range of pathogens including bacteria and fungi.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 100 |

| Similar Benzothiazole Derivative | S. aureus | 50 |

| Similar Benzothiazole Derivative | C. albicans | 125 |

These results indicate that the compound may inhibit bacterial growth effectively at relatively low concentrations .

Anti-inflammatory Effects

The mechanism of action for these compounds often involves the inhibition of specific enzymes related to inflammatory pathways. For example, studies suggest that benzothiazole derivatives can inhibit cyclooxygenase (COX) enzymes which are pivotal in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory mediators.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as COX and lipoxygenase which are involved in the inflammatory response.

- Receptor Modulation : It may also modulate receptors involved in pain and inflammation signaling pathways.

Study on Antimicrobial Efficacy

In a comparative study involving several benzothiazole derivatives including this compound:

- The compound exhibited a significant reduction in bacterial viability in vitro against strains such as E. coli and S. aureus.

- The study concluded that structural modifications could enhance antimicrobial potency .

Anti-inflammatory Activity Assessment

A separate research effort evaluated the anti-inflammatory effects of benzothiazole derivatives in animal models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.